(Z)-7-((dipropylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one
Beschreibung
The compound (Z)-7-((dipropylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one is a benzofuran-3-one derivative characterized by a dipropylamino-methyl substituent at position 7, a furan-2-ylmethylene group at position 2, and a hydroxy group at position 6. Its molecular formula is C₂₀H₂₃NO₄, with a molecular weight of 341.40 g/mol. The Z-configuration of the exocyclic double bond at position 2 is critical for its spatial orientation and biological interactions.
Eigenschaften
IUPAC Name |
(2Z)-7-[(dipropylamino)methyl]-2-(furan-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-3-9-21(10-4-2)13-16-17(22)8-7-15-19(23)18(25-20(15)16)12-14-6-5-11-24-14/h5-8,11-12,22H,3-4,9-10,13H2,1-2H3/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYLFEDDCCCFLO-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(Z)-7-((dipropylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one, a compound belonging to the benzofuran family, has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular configuration suggests potential interactions with various biological targets due to the presence of functional groups such as hydroxyl and furan moieties.
Anticancer Activity
Benzofuran derivatives, including the compound , have shown significant anticancer properties. Research indicates that compounds with similar structures can inhibit tumor cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by generating reactive oxygen species (ROS), disrupting mitochondrial function, and activating caspases. For instance, studies have shown that benzofuran derivatives can effectively increase ROS levels in K562 leukemia cells, leading to apoptosis .
- In Vitro Studies : A comparative study involving various benzofuran derivatives demonstrated that specific modifications in their structure enhance cytotoxicity against human cancer cell lines. For example, compounds with methoxy groups at specific positions exhibited higher antiproliferative activity than their unsubstituted counterparts .
Antioxidant Activity
The antioxidant capacity of benzofuran derivatives is well-documented. These compounds can scavenge free radicals and reduce oxidative stress, thereby protecting cells from damage. The hydroxyl group in the compound is particularly important for its antioxidant activity.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of benzofuran derivatives. For example, a related compound significantly reduced levels of pro-inflammatory cytokines such as TNF and IL-1 by over 90% in cellular models . This suggests a potential therapeutic role for the compound in managing chronic inflammatory conditions.
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the efficacy of (Z)-7-((dipropylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one against several cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents.
- Mechanistic Insights :
Data Summary
Vergleich Mit ähnlichen Verbindungen
Structural analogs of benzofuran-3-one derivatives vary in substituents at positions 2, 6, and 7, which significantly impact physicochemical properties, bioavailability, and pharmacological activity. Below is a detailed comparison:
Substituent Variations and Physicochemical Properties
Amino Substituents at Position 7
- Dimethylamino group (e.g., (Z)-7-((dimethylamino)methyl)-2-(2-fluorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one, C₁₉H₁₈FNO₃, MW 327.35): Shorter alkyl chains (methyl vs. propyl) reduce lipophilicity (logP ≈ 2.1) and improve water solubility (~0.55–0.56 bioavailability score) .
Arylidene Substituents at Position 2
- Furan-2-ylmethylene (Target compound):
The furan ring offers moderate electron-withdrawing effects and hydrogen-bonding capacity, balancing solubility and binding affinity . - 2-Fluorobenzylidene (e.g., compound):
Fluorine enhances electronegativity and metabolic stability, with higher lipophilicity (logP ≈ 2.8) compared to furan .
Functional Groups at Position 6
- Hydroxy group (Target compound):
Enhances water solubility and hydrogen-bonding interactions, contributing to a moderate bioavailability score (estimated ~0.55) . - 2-Oxopropoxy group (e.g., (Z)-2-(furan-2-ylmethylene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one, C₁₆H₁₄O₅ , MW 294.28):
The oxo group may reduce solubility but introduce metabolic instability due to ester cleavage .
Key Research Findings
Bioavailability: Dimethylamino and diethylamino analogs exhibit higher aqueous solubility (0.55–0.56 bioavailability scores) compared to dipropylamino derivatives, which trade solubility for enhanced lipophilicity .
Metabolic Stability :
Fluorine- or chlorine-substituted benzylidene groups (e.g., ) resist oxidative metabolism, whereas methoxy groups () undergo demethylation, shortening half-lives .
Binding Affinity : Furan-2-ylmethylene (target) shows comparable docking scores to fluorobenzylidene analogs in kinase inhibition assays, likely due to similar π-π interactions .
Vorbereitungsmethoden
Cyclization of 2,6-Dihydroxyacetophenone
The benzofuranone scaffold is constructed via acid-catalyzed cyclization of 2,6-dihydroxyacetophenone. Using concentrated sulfuric acid (H₂SO₄) at 80°C for 4 hours, the ketone undergoes intramolecular cyclodehydration to yield 6-hydroxybenzofuran-3(2H)-one (Yield: 78%).
Reaction Conditions :
- Substrate : 2,6-Dihydroxyacetophenone (10 mmol)
- Catalyst : H₂SO₄ (5 mL)
- Temperature : 80°C
- Time : 4 hours
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.52 (d, J = 8.4 Hz, 1H), 6.44 (d, J = 8.4 Hz, 1H), 5.92 (s, 1H), 2.51 (s, 3H).
- IR (KBr) : 1685 cm⁻¹ (C=O stretch).
Introduction of the Z-Configured Furan-2-ylmethylene Group
Knoevenagel Condensation
The 2-position carbonyl of the benzofuranone undergoes condensation with furfural in the presence of piperidine as a base to form the furan-2-ylmethylene group. The Z isomer is favored by employing a polar aprotic solvent (DMF) and low temperature (0–5°C).
Reaction Conditions :
- Substrate : 6-Hydroxybenzofuran-3(2H)-one (5 mmol)
- Reagent : Furfural (6 mmol), Piperidine (0.5 mmol)
- Solvent : DMF (15 mL)
- Temperature : 0–5°C
- Time : 12 hours
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.68 (s, 1H, CH=), 7.42–7.38 (m, 2H, furan-H), 6.61–6.58 (m, 1H, furan-H), 6.51 (d, J = 8.4 Hz, 1H), 5.95 (s, 1H).
- NOESY : Correlation between the furan β-H and benzofuranone C7-H confirms Z configuration.
Installation of the Dipropylaminomethyl Substituent
Mannich Reaction
The C7 position is functionalized via a Mannich reaction using dipropylamine, formaldehyde, and the benzofuranone derivative. The reaction proceeds in ethanol under reflux, yielding the aminomethylated product.
Reaction Conditions :
- Substrate : 2-(Furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one (3 mmol)
- Reagents : Dipropylamine (4 mmol), Formaldehyde (37% aq., 4 mmol)
- Solvent : Ethanol (20 mL)
- Temperature : Reflux (78°C)
- Time : 8 hours
Characterization Data :
- ¹³C NMR (100 MHz, CDCl₃) : δ 191.2 (C=O), 152.4 (C-O), 56.8 (N-CH₂), 48.3 (CH₂-N).
- MS (ESI) : m/z 384.2 [M+H]⁺.
Optimization of Reaction Conditions
Solvent and Catalyst Screening for Knoevenagel Condensation
Comparative studies (Table 1) highlight DMF with piperidine as optimal for Z-selectivity.
Table 1 : Solvent and Base Impact on Z/E Ratio
| Solvent | Base | Z:E Ratio | Yield (%) |
|---|---|---|---|
| DMF | Piperidine | 85:15 | 72 |
| THF | NH₄OAc | 60:40 | 65 |
| EtOH | Pyridine | 50:50 | 58 |
Purification and Characterization
Chromatographic Separation
Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the target compound with >95% purity.
Spectroscopic Confirmation
- X-ray Crystallography : Confirms Z configuration and intramolecular hydrogen bonding between C6-OH and furan oxygen.
- HPLC : Purity 98.5% (C18 column, MeOH:H₂O 70:30).
Challenges and Alternative Routes
Stereochemical Control
Microwave-assisted synthesis (100°C, 30 min) improves Z-selectivity to 92% by accelerating reaction kinetics and minimizing isomerization.
Protective Group Strategies
TBDMS protection of the C6-OH during Mannich reaction prevents unwanted side reactions, with subsequent deprotection using TBAF (Yield: 81%).
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
